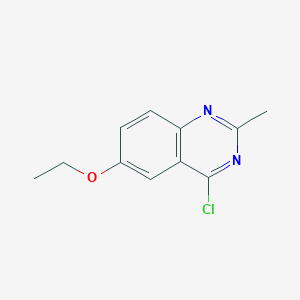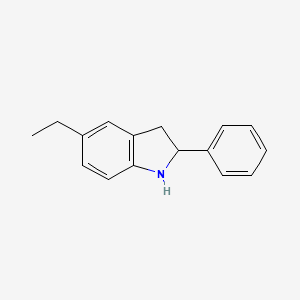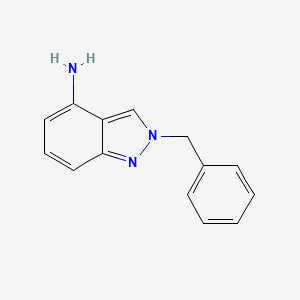![molecular formula C12H22O2Si B11881742 Bicyclo[2.2.1]hept-5-en-2-yldiethoxy(methyl)silane](/img/structure/B11881742.png)
Bicyclo[2.2.1]hept-5-en-2-yldiethoxy(methyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[2.2.1]hept-5-en-2-yldiethoxy(methyl)silane: is an organosilicon compound characterized by a bicyclic structure with a silicon atom bonded to two ethoxy groups and a methyl group. This compound is notable for its unique structural features and its applications in various fields, including materials science and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[2.2.1]hept-5-en-2-yldiethoxy(methyl)silane typically involves the hydrosilylation of norbornene with diethoxymethylsilane. The reaction is catalyzed by a platinum-based catalyst, such as Karstedt’s catalyst, under mild conditions. The general reaction scheme is as follows:
Norbornene+DiethoxymethylsilanePt catalystthis compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
化学反应分析
Types of Reactions:
Oxidation: Bicyclo[2.2.1]hept-5-en-2-yldiethoxy(methyl)silane can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or peracids, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The ethoxy groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran.
Substitution: Halides, alkoxides; reactions may require the presence of a base and are often conducted under reflux conditions.
Major Products:
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
科学研究应用
Chemistry: Bicyclo[2.2.1]hept-5-en-2-yldiethoxy(methyl)silane is used as a precursor in the synthesis of advanced materials, including polymers and resins. Its unique structure allows for the creation of materials with enhanced mechanical and thermal properties.
Biology and Medicine: In biological research, this compound is utilized in the development of silicon-based biomaterials. These materials are explored for their potential use in medical implants and drug delivery systems due to their biocompatibility and stability.
Industry: In the industrial sector, this compound is employed as a coupling agent in the production of adhesives and sealants. It enhances the adhesion between different materials, such as metals and polymers, improving the overall performance of the final product.
作用机制
The mechanism of action of Bicyclo[2.2.1]hept-5-en-2-yldiethoxy(methyl)silane involves its ability to form strong bonds with various substrates. The silicon atom in the compound can form stable covalent bonds with oxygen, carbon, and other elements, facilitating the formation of complex structures. The molecular targets include hydroxyl groups on surfaces, leading to the formation of siloxane linkages. These linkages are crucial in applications such as surface modification and material reinforcement.
相似化合物的比较
- Bicyclo[2.2.1]hept-5-en-2-yltriethoxysilane
- Bicyclo[2.2.1]hept-5-en-2-yltrimethoxysilane
- Bicyclo[2.2.1]hept-5-en-2-ylmethyldiethoxysilane
Comparison: Bicyclo[2.2.1]hept-5-en-2-yldiethoxy(methyl)silane is unique due to the presence of both ethoxy and methyl groups attached to the silicon atom. This combination provides a balance between reactivity and stability, making it suitable for a wide range of applications. In contrast, compounds like Bicyclo[2.2.1]hept-5-en-2-yltriethoxysilane, which have three ethoxy groups, may exhibit higher reactivity but lower stability. Similarly, Bicyclo[2.2.1]hept-5-en-2-yltrimethoxysilane, with three methoxy groups, may offer different reactivity profiles and applications.
属性
分子式 |
C12H22O2Si |
|---|---|
分子量 |
226.39 g/mol |
IUPAC 名称 |
2-bicyclo[2.2.1]hept-5-enyl-diethoxy-methylsilane |
InChI |
InChI=1S/C12H22O2Si/c1-4-13-15(3,14-5-2)12-9-10-6-7-11(12)8-10/h6-7,10-12H,4-5,8-9H2,1-3H3 |
InChI 键 |
IFNXJVLFRFKOBT-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](C)(C1CC2CC1C=C2)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![6-Chloro-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11881714.png)





![1-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-2-ol](/img/structure/B11881774.png)
